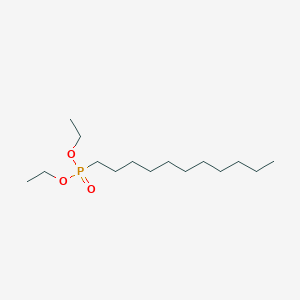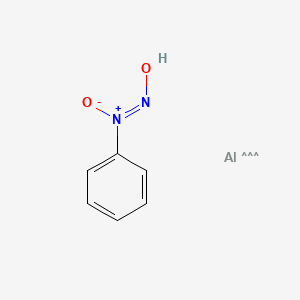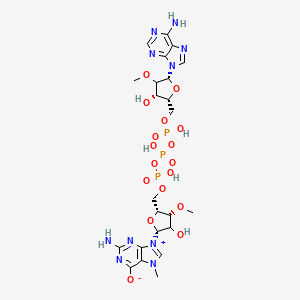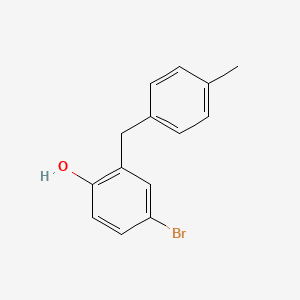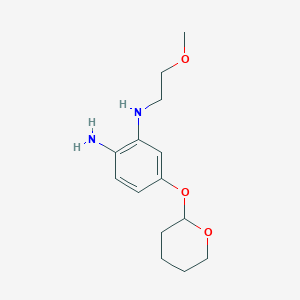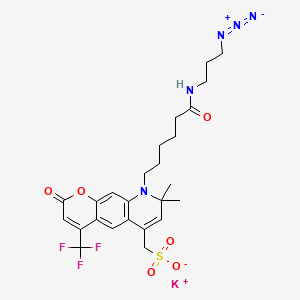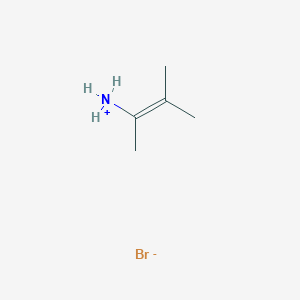
3-Methylbut-2-en-2-ylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to almost white crystalline powder that decomposes at temperatures between 192-193°C . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbut-2-en-2-ylammonium bromide can be synthesized through the reaction of trimethylvinylammonium chloride with sodium bromide. The reaction typically occurs in an aqueous solution, where the chloride ion is replaced by the bromide ion, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then subjected to crystallization or extraction processes to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbut-2-en-2-ylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the bromide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield trimethylvinylamine .
Scientific Research Applications
3-Methylbut-2-en-2-ylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylbut-2-en-2-ylammonium bromide involves its interaction with biological membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis . Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar properties but different applications, often used as a phase-transfer catalyst.
Trimethylvinylammonium Chloride: Similar in structure but with a chloride ion instead of bromide, used in similar chemical reactions.
Uniqueness: 3-Methylbut-2-en-2-ylammonium bromide is unique due to its specific reactivity and applications in both organic synthesis and industrial processes. Its ability to participate in a variety of chemical reactions and its effectiveness in disrupting biological membranes make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C5H12BrN |
|---|---|
Molecular Weight |
166.06 g/mol |
IUPAC Name |
3-methylbut-2-en-2-ylazanium;bromide |
InChI |
InChI=1S/C5H11N.BrH/c1-4(2)5(3)6;/h6H2,1-3H3;1H |
InChI Key |
FBTZVOUPTROEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)[NH3+])C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


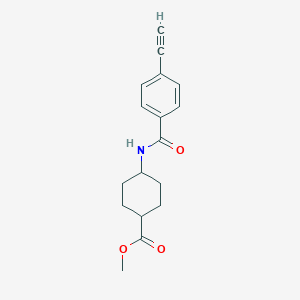
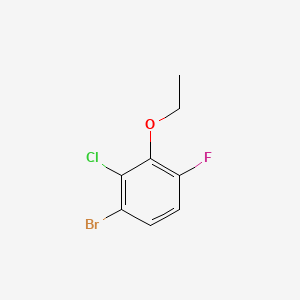
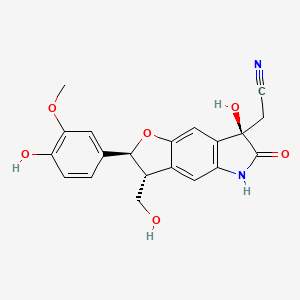
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
